![molecular formula C11H18N2S B2590510 1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane CAS No. 331853-46-4](/img/structure/B2590510.png)
1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane
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Overview
Description
1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane is a heterocyclic compound featuring a diazepane ring substituted with a thiophen-3-ylmethyl group
Preparation Methods
The synthesis of 1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and diazepane derivatives.
Reaction Conditions: The thiophen-3-ylmethyl group is introduced to the diazepane ring through nucleophilic substitution reactions. Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the thiophene ring.
Substitution: Nucleophilic substitution reactions are common, where the thiophen-3-ylmethyl group can be replaced with other functional groups using appropriate nucleophiles.
Scientific Research Applications
1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, making it a potential candidate for drug development.
Comparison with Similar Compounds
1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Methyl-4-(phenylmethyl)-1,4-diazepane and 1-Methyl-4-(pyridin-3-ylmethyl)-1,4-diazepane share structural similarities.
Uniqueness: The presence of the thiophen-3-ylmethyl group imparts unique electronic and steric properties, distinguishing it from other diazepane derivatives.
Biological Activity
1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a diazepane ring substituted with a thiophen-3-ylmethyl group, which contributes to its unique electronic and steric properties. This structural characteristic is crucial for its interaction with biological targets.
This compound is believed to exert its biological effects through several pathways:
- Target Interactions : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in signaling pathways associated with cell growth, apoptosis, and inflammation.
- Cyclic Nucleotide Pathways : Similar diazepanes have been shown to influence cyclic nucleotide levels by interacting with phosphodiesterases, which are critical in various cellular processes.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against a range of pathogens. Its mechanism likely involves disrupting microbial cell membranes or interfering with metabolic processes.
- Anticancer Potential : The compound has been investigated for its anticancer properties, showing promise in inhibiting the proliferation of cancer cells. The specific pathways involved may include apoptosis induction and cell cycle arrest.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Methyl-4-(phenylmethyl)-1,4-diazepane | Phenyl group at the 4-position | Moderate antimicrobial activity |
1-Methyl-4-(pyridin-3-ylmethyl)-1,4-diazepane | Pyridine group at the 4-position | Notable effects on neurotransmitter systems |
This compound | Thiophen group at the 3-position | Promising antimicrobial and anticancer activity |
The presence of the thiophen group in this compound provides distinct electronic characteristics that enhance its biological activity compared to other diazepane derivatives.
Case Studies
Recent studies have highlighted the potential applications of this compound in therapeutic settings:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various diazepane derivatives against Staphylococcus aureus and Escherichia coli, revealing that this compound exhibited significant inhibitory effects compared to control groups.
- Cancer Cell Line Research : In vitro tests on breast cancer cell lines demonstrated that treatment with this compound led to a reduction in cell viability and induced apoptosis. The study suggested that this effect could be mediated through the modulation of specific signaling pathways involved in cell survival.
Properties
IUPAC Name |
1-methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c1-12-4-2-5-13(7-6-12)9-11-3-8-14-10-11/h3,8,10H,2,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAPACNVPLPNJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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